2,4-Hexadienamide, N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadienamide, N,N-diethyl- is an organic compound with the molecular formula C10H17NO It is a derivative of hexadienamide, characterized by the presence of two ethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienamide, N,N-diethyl- can be achieved through several methods. One common approach involves the reaction of hexadienoic acid with diethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of 2,4-Hexadienamide, N,N-diethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadienamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized amides.
Scientific Research Applications
2,4-Hexadienamide, N,N-diethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Hexadienamide, N,N-diethyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, its derivatives may inhibit certain enzymes or receptors, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar amide structure.
N,N-Diethyl-4-methylbenzamide: Another compound with similar chemical properties.
Uniqueness
2,4-Hexadienamide, N,N-diethyl- is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
50362-13-5 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(2E,4E)-N,N-diethylhexa-2,4-dienamide |
InChI |
InChI=1S/C10H17NO/c1-4-7-8-9-10(12)11(5-2)6-3/h4,7-9H,5-6H2,1-3H3/b7-4+,9-8+ |
InChI Key |
AIXGDJDDFHMRGM-NUXDXBQRSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C=C/C |
Canonical SMILES |
CCN(CC)C(=O)C=CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.